molecular formula C19H32N2O3 B12713050 2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one CAS No. 78276-61-6

2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one

Cat. No.: B12713050
CAS No.: 78276-61-6
M. Wt: 336.5 g/mol
InChI Key: PRISSEUKIBVZEU-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5152]pentadecan-15-one is a complex organic compound with a unique structure characterized by multiple spiro and oxirane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the spiro and oxirane groups under controlled conditions. Common reagents used in the synthesis include epichlorohydrin, which is reacted with appropriate amines and other intermediates to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane group typically yields diols, while nucleophilic substitution can result in various substituted amines and alcohols .

Scientific Research Applications

2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxirane group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The spiro structure also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one is unique due to its specific arrangement of spiro and oxirane groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

78276-61-6

Molecular Formula

C19H32N2O3

Molecular Weight

336.5 g/mol

IUPAC Name

10,10,12,12-tetramethyl-15-(oxiran-2-ylmethyl)-7-oxa-11,15-diazadispiro[5.1.58.26]pentadecan-14-one

InChI

InChI=1S/C19H32N2O3/c1-16(2)12-18(13-17(3,4)20-16)15(22)21(10-14-11-23-14)19(24-18)8-6-5-7-9-19/h14,20H,5-13H2,1-4H3

InChI Key

PRISSEUKIBVZEU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)C(=O)N(C3(O2)CCCCC3)CC4CO4)C

Origin of Product

United States

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